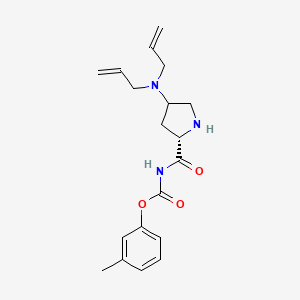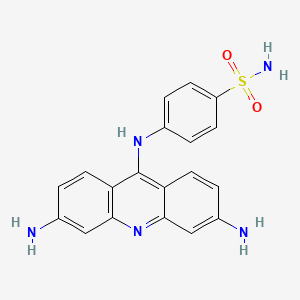![molecular formula C24H21N3 B12906763 Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- CAS No. 673475-80-4](/img/structure/B12906763.png)
Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- typically involves multi-step reactions. One common method includes the condensation of imidazole-2-carboxaldehyde with 2-(2-aminophenyl)-1H-benzimidazole under reflux conditions in a suitable solvent such as xylene . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of dihydro derivatives.
科学研究应用
Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, as a dual PI3K/HDAC inhibitor, it binds to the active sites of these enzymes, inhibiting their activity and thereby affecting cell proliferation and survival pathways . This dual inhibition mechanism is particularly useful in cancer treatment, where it can induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring structure but differ in the positioning of nitrogen atoms.
Benzo[4,5]imidazo[1,2-c]quinazolines: These compounds have a similar core structure but with different substituents.
Uniqueness
Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a dual inhibitor of PI3K and HDAC sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications .
属性
| 673475-80-4 | |
分子式 |
C24H21N3 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
5,5-dimethyl-2,3-diphenyl-6H-imidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C24H21N3/c1-24(2)26-20-16-10-9-15-19(20)23-25-21(17-11-5-3-6-12-17)22(27(23)24)18-13-7-4-8-14-18/h3-16,26H,1-2H3 |
InChI 键 |
YCFSEUXVXNKFBF-UHFFFAOYSA-N |
规范 SMILES |
CC1(NC2=CC=CC=C2C3=NC(=C(N31)C4=CC=CC=C4)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/no-structure.png)
![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)


![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)

![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
